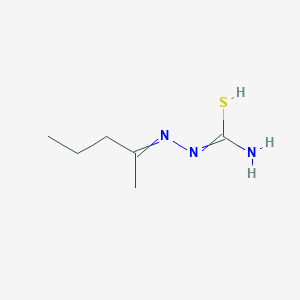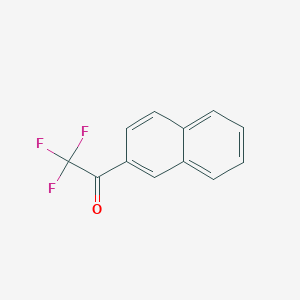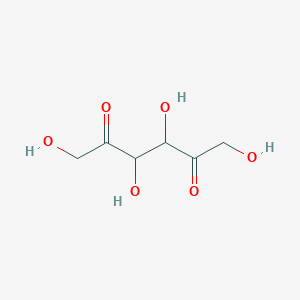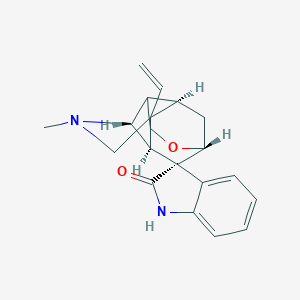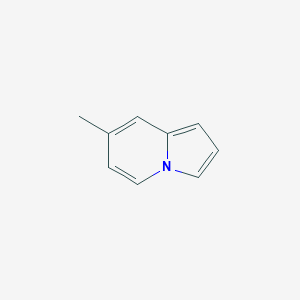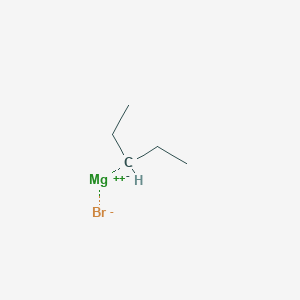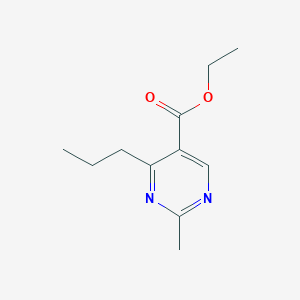
10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. The compound is commonly referred to as DMXAA, and it has been shown to have promising results in cancer therapy. In
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anticancer properties. The compound has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. DMXAA works by activating the immune system, leading to the destruction of cancer cells. The compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Mecanismo De Acción
DMXAA works by activating the immune system, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines cause the destruction of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMXAA also increases the permeability of tumor blood vessels, allowing immune cells to enter the tumor microenvironment and attack cancer cells directly.
Efectos Bioquímicos Y Fisiológicos
DMXAA has been shown to have several biochemical and physiological effects. The compound induces the production of cytokines such as TNF-alpha and IFN-gamma, which are involved in the immune response. DMXAA also increases the permeability of tumor blood vessels, leading to the accumulation of immune cells in the tumor microenvironment. The compound has been shown to have a short half-life in the body, with a rapid clearance rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments, including its high yield and relatively straightforward synthesis method. The compound has also been extensively studied for its anticancer properties, making it a promising candidate for cancer therapy. However, DMXAA has several limitations, including its short half-life and rapid clearance rate, which may limit its effectiveness in vivo. The compound also has potential toxicity concerns, which need to be further investigated.
Direcciones Futuras
Future research on DMXAA should focus on improving its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. The compound should also be tested in vivo to determine its effectiveness in animal models. Further studies should also investigate the potential of DMXAA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the compound should be tested in other cancer types to determine its broad-spectrum anticancer properties.
Métodos De Síntesis
The synthesis of DMXAA involves the reaction of 2,3,5,6-tetrafluorophenol with 2-(dimethylamino)ethylamine in the presence of sodium hydride. The reaction produces the intermediate product, which is further reacted with 8-methoxyquinoline-2-carbaldehyde to obtain DMXAA. The synthesis method is relatively straightforward, and the yield of DMXAA is high.
Propiedades
Número CAS |
1668-66-2 |
|---|---|
Nombre del producto |
10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy- |
Fórmula molecular |
C18H21N3O2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
5-[2-(dimethylamino)ethyl]-3-methoxy-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O2/c1-20(2)10-11-21-17-12-13(23-3)8-9-16(17)19-15-7-5-4-6-14(15)18(21)22/h4-9,12,19H,10-11H2,1-3H3 |
Clave InChI |
ZELWYXSIOKOBDF-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=C(C=CC(=C2)OC)NC3=CC=CC=C3C1=O |
SMILES canónico |
CN(C)CCN1C2=C(C=CC(=C2)OC)NC3=CC=CC=C3C1=O |
Sinónimos |
10,11-Dihydro-10-[2-(dimethylamino)ethyl]-8-methoxy-5H-dibenzo[b,e][1,4]diazepin-11-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



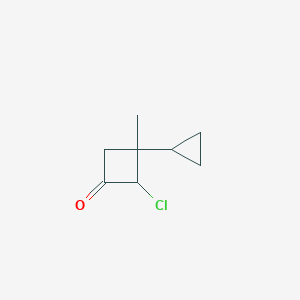
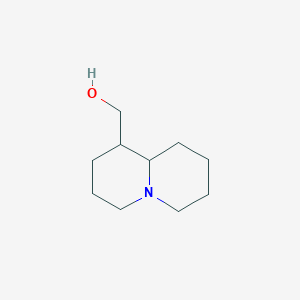
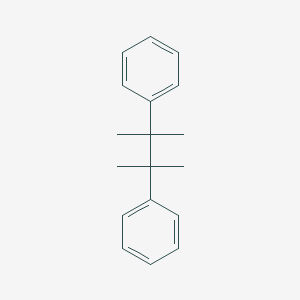
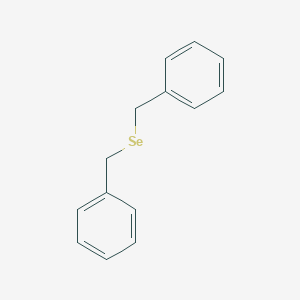
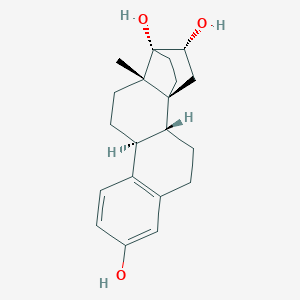

![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)
